2,1,3-Benzothiadiazole-4-sulfonamide
Overview
Description
2,1,3-Benzothiadiazole-4-sulfonamide is a useful research compound. Its molecular formula is C6H5N3O2S2 and its molecular weight is 215.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methodologies and Chemical Reactions
- A general method for synthesizing benzimidazole-4-sulfonamides involves the use of benzothiadiazole-4-sulfonyl chloride, demonstrating the utility of 2,1,3-Benzothiadiazole derivatives in chemical synthesis (Rosen et al., 2009).
- Reductive sulfur extrusion from 2,1,3-benzothiadiazole compounds, using NaBH4 and CoCl2·6H2O as the reducing system, is an efficient methodology for generating 1,4-disubstituted-2,3-diaminobenzene derivatives (Neto et al., 2005).
Biological and Medicinal Applications
- 2,1,3-Benzothiadiazole derivatives can act as selective fluorescent and colorimetric sensors for fluoride ions, displaying noticeable responses only to fluoride among several tested anions (Wu et al., 2016).
- Pyrazole-sulfonamide derivatives, synthesized from 1-(4-aminophenyl)-4-benzoyl-5-phenyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide, exhibit in vitro antiproliferative activities against cancer cell lines, indicating their potential as anticancer agents (Mert et al., 2014).
Sensor and Detector Development
- Novel applications of functionalized 2,1,3-benzothiadiazoles in metal coordination chemistry and crystal engineering suggest new prospects in designing organic solids with specific properties (Bashirov et al., 2014).
Mechanism of Action
Target of Action
2,1,3-Benzothiadiazole (BT) and its derivatives, including 2,1,3-Benzothiadiazole-4-sulfonamide, are important acceptor units used in the development of photoluminescent compounds . They are applicable for the molecular construction of organic light-emitting diodes, organic solar cells, and organic field-effect transistors . The primary targets of these compounds are the electronic properties of the resulting organic materials .
Mode of Action
The interaction of this compound with its targets involves the compound’s strong electron-withdrawing ability . This ability allows the construction of molecules with the unit core of BT and its derivatives, which can usually improve the electronic properties of the resulting organic materials .
Biochemical Pathways
The affected pathways involve the development of photoluminescent compounds and the molecular construction of organic light-emitting diodes, organic solar cells, and organic field-effect transistors . The downstream effects include improved electronic properties of the resulting organic materials .
Result of Action
The molecular and cellular effects of the compound’s action involve the improvement of the electronic properties of the resulting organic materials . This is achieved through the compound’s strong electron-withdrawing ability, which allows the construction of molecules with the unit core of BT and its derivatives .
Properties
IUPAC Name |
2,1,3-benzothiadiazole-4-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2S2/c7-13(10,11)5-3-1-2-4-6(5)9-12-8-4/h1-3H,(H2,7,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYJNZZVHIQBHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00362554 | |
Record name | 2,1,3-benzothiadiazole-4-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00362554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89488-04-0 | |
Record name | 2,1,3-benzothiadiazole-4-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00362554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the M1 receptor in the context of antidepressant effects, and how does VU0255035 contribute to our understanding of this?
A: Research suggests that both M1 and M2 muscarinic receptors are involved in mediating the antidepressant-like effects observed with the non-selective muscarinic antagonist scopolamine []. VU0255035, being highly selective for M1 receptors, was instrumental in dissecting the individual contributions of these subtypes. Studies utilizing VU0255035 demonstrated its efficacy in the forced-swim test, a behavioral assay for antidepressant activity. Importantly, this antidepressant-like effect was absent in mice genetically lacking the M1 receptor, confirming the crucial role of M1 in mediating these effects [].
Q2: How does the pharmacological profile of VU0255035 compare to non-selective muscarinic antagonists in the context of Parkinson's disease?
A: While non-selective muscarinic antagonists demonstrate antiparkinsonian activity, their clinical use is hampered by adverse effects arising from blocking multiple muscarinic receptor subtypes. VU0255035, with its M1 selectivity, exhibits a distinct profile. Electrophysiological studies reveal that VU0255035 effectively blocks M1-mediated excitation in striatal medium spiny neurons but has minimal impact on neuronal activity in other basal ganglia regions like the substantia nigra pars reticulata []. This selective action translates to a partial reversal of reserpine-induced akinesia and a reduction in haloperidol-induced catalepsy, both indicative of antiparkinsonian effects, but with lower efficacy compared to the non-selective antagonist scopolamine []. This suggests that targeting M1 alone might not fully recapitulate the antiparkinsonian effects seen with broader muscarinic antagonism, highlighting the potential involvement of other muscarinic receptor subtypes in this context.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.